9-Benzyl-2-methylacridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H17N |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
9-benzyl-2-methylacridine |
InChI |
InChI=1S/C21H17N/c1-15-11-12-21-19(13-15)18(14-16-7-3-2-4-8-16)17-9-5-6-10-20(17)22-21/h2-13H,14H2,1H3 |
InChI Key |
HEQFMYDVXIAXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Benzyl 2 Methylacridine and Its Analogues
Strategic Approaches for Precursor Synthesis
The creation of 9-benzyl-2-methylacridine often relies on the initial synthesis of key intermediate compounds. These precursors are then subjected to further reactions to yield the desired final product.
Synthesis of 9-Chloro-2-methylacridine (B103348)
A crucial precursor for many 9-substituted acridines is 9-chloro-2-methylacridine. A common route to this intermediate involves the cyclization of N-phenylanthranilic acids. nih.gov For instance, the Ullmann condensation of 2-chlorobenzoic acid with a corresponding aniline (B41778) derivative, catalyzed by copper, yields an N-phenylanthranilic acid. nih.govacs.orgnih.gov This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid to form the acridone (B373769), which is subsequently converted to the 9-chloroacridine (B74977) derivative. nih.govpharmaguideline.com
Another established method is the Bernthsen acridine (B1665455) synthesis, where a diarylamine is heated with a carboxylic acid in the presence of a catalyst like zinc chloride to produce a 9-substituted acridine. pharmaguideline.comnih.govwikipedia.org Variations of this method can also be employed to generate the acridine core structure.
The synthesis of 9-chloro-2-methylacridine has been reported with a melting point of 142°C and a yield of 82%. scialert.net Spectroscopic data confirms its structure, with ¹H NMR signals corresponding to the methyl group and aromatic protons. scialert.net
| Precursor | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| N-(4-methylphenyl)anthranilic acid | POCl₃ | 9-Chloro-2-methylacridine | 82 | 142 | nih.govscialert.net |
| Diphenylamine (B1679370) | Acetic Acid, ZnCl₂ | 9-Methylacridine | - | - | google.com |
Derivatization of Benzylamine (B48309) Moieties
Benzylamine and its derivatives are key components for introducing the benzyl (B1604629) group at the 9-position of the acridine scaffold. The synthesis and derivatization of benzylamines can be achieved through various methods. For instance, N-benzylidene benzylamines can be synthesized from dibenzylamine (B1670424) under electrochemical conditions. sioc-journal.cn These can then undergo further derivatization reactions. sioc-journal.cn The reactivity of the amino group in benzylamine allows for its condensation with the electrophilic C-9 position of 9-chloroacridine.
Direct Synthesis Routes to this compound
Direct synthetic routes aim to construct the this compound molecule in fewer steps, often by forming the crucial carbon-carbon or carbon-nitrogen bond at the 9-position in the final stages of the synthesis.
Condensation Reactions with Acridine Scaffolds
The most straightforward approach to synthesizing this compound is the nucleophilic substitution of a leaving group at the 9-position of a pre-formed acridine ring with a benzyl nucleophile. Typically, 9-chloro-2-methylacridine serves as the electrophile. The reaction with benzylamine or a substituted benzylamine, often in a suitable solvent and sometimes in the presence of a base, leads to the desired 9-benzylaminoacridine derivative. nih.gov
For example, the condensation of 9-chloroacridines with various amines is a widely used method to produce 9-substituted aminoacridines. ptfarm.plclockss.org This reaction is generally facile due to the high reactivity of the C-9 position in the acridine ring towards nucleophiles. pharmaguideline.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 9-Chloro-2-methylacridine | Benzylamine | 9-Benzylamino-2-methylacridine | Nucleophilic Substitution | nih.gov |
| 9-Chloroacridine | Various Amines | 9-Aminoacridine (B1665356) Derivatives | Nucleophilic Substitution | ptfarm.pl |
Metal-Catalyzed Coupling Reactions
Modern organic synthesis often employs metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org While direct palladium- or nickel-catalyzed coupling of a benzyl organometallic reagent with 9-chloro-2-methylacridine is a plausible route, the literature more commonly describes the synthesis of the precursor N-aryl anthranilic acids via copper-catalyzed Ullmann condensation. acs.orgekb.egiitk.ac.innih.govmdpi.com
The Ullmann reaction, a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol, is a classic method for forming C-O, C-N, and C-S bonds. nih.govmdpi.com This reaction is instrumental in preparing the N-aryl anthranilic acid precursors for acridine synthesis. acs.orgekb.eg
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscholarsresearchlibrary.commdpi.com The Bernthsen reaction for synthesizing 9-substituted acridines has been successfully adapted to microwave conditions. researchgate.netresearchgate.net The condensation of diphenylamine with a carboxylic acid, catalyzed by zinc chloride or p-toluenesulfonic acid (p-TSA), can be completed in minutes under microwave irradiation, affording good yields of the acridine products. researchgate.netresearchgate.net This green chemistry approach offers a time-efficient and high-yielding alternative to the traditional, high-temperature, and lengthy Bernthsen synthesis. wikipedia.orgresearchgate.net
| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Diphenylamine, Carboxylic Acid | Zinc Chloride | Microwave | 5 min | 60-80 | researchgate.net |
| Diphenylamine, Carboxylic Acid | p-TSA | Microwave, Solvent-free | Short | High | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like acridine derivatives from simple starting materials in a single step. mdpi.comfrontiersin.org This approach offers several advantages, including reduced reaction times, higher yields, and minimized waste generation. mdpi.comglobalresearchonline.net
A common MCR for synthesizing acridine derivatives involves the condensation of an aldehyde, an amine, and a β-ketoester, often catalyzed by an acid. nih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, can be adapted to produce acridine scaffolds. nih.gov The reaction of dimedone, substituted aldehydes, and an amine source like ammonium (B1175870) acetate (B1210297) is a well-established MCR for creating acridinedione derivatives. mdpi.comglobalresearchonline.net
Recent advancements have focused on developing novel MCRs. For example, a one-pot, three-component synthesis of N-alkyl acridine analogues has been achieved through the cyclocondensation of 1,2-dicarbonyl compounds (like dimedone), chlorobenzaldehyde, and ammonium chloride, catalyzed by potassium periodate (B1199274) (KIO4) in a solvent-free environment. wisdomlib.org Another innovative approach involves a palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) to form substituted acridines. researchgate.netresearchgate.net Furthermore, a modular synthesis has been developed that combines the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation to produce a variety of acridine derivatives. chemistryviews.org
The table below summarizes various one-pot multicomponent reactions used for the synthesis of acridine analogues.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Dimedone, Substituted Aldehyde, Ammonium Acetate | Fe3O4@Polyaniline-SO3H | Acridinedione derivatives | Heterogeneous catalyst, aqueous ethanol (B145695) solvent, high yields. mdpi.com |
| Sartalone, Substituted Aldehyde, Liquor Ammonia | Alkaline Polyethylene (B3416737) Glycol (PEG-400) | Acridine derivatives | Green solvent, mild temperature. globalresearchonline.net |
| Dimedone, Chlorobenzaldehyde, Ammonium Chloride | Potassium Periodate (KIO4) | N-alkyl acridine analogues | Solvent-free, high efficiency (85-92%). wisdomlib.org |
| o-Aminobenzophenone, Cyclohexanone | Acid catalyst, then Palladium trifluoroacetate/1,10-phenanthroline | Acridine derivatives | Two-step, one-pot process involving Friedländer synthesis followed by palladium-catalyzed dehydrogenation. google.com |
| Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted acridines | Microwave-assisted, rapid reaction times (5 min). researchgate.net |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for the sustainable synthesis of acridine derivatives. This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact.
Solvent selection plays a key role. Water and polyethylene glycol (PEG) are considered green solvents and have been successfully employed in acridine synthesis. globalresearchonline.netrsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more environmentally friendly approach and have been utilized in the p-TSA catalyzed synthesis of 9-substituted acridines. tandfonline.com
The use of reusable and non-toxic catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, such as Fe3O4@Polyaniline-SO3H nanocomposites, are advantageous as they can be easily separated from the reaction mixture and reused multiple times. mdpi.com Other green catalysts include p-toluenesulphonic acid (p-TSA) and potassium periodate (KIO4). wisdomlib.orgtandfonline.com
Microwave irradiation has emerged as a green energy source for chemical synthesis. researchgate.netrsc.org It often leads to significantly shorter reaction times, reduced energy consumption, and improved yields compared to conventional heating methods. researchgate.net For example, the synthesis of 9-substituted acridines from diphenylamine and a carboxylic acid using zinc chloride as a catalyst was dramatically accelerated from 20-40 hours to just 5 minutes with microwave assistance. researchgate.net
The table below highlights the application of green chemistry principles in the synthesis of acridine derivatives.
| Green Chemistry Principle | Application in Acridine Synthesis | Example |
| Use of Green Solvents | Replacement of volatile organic solvents with water or PEG. | Synthesis of acridine derivatives in alkaline PEG-400. globalresearchonline.net |
| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste. | p-TSA catalyzed synthesis of 9-substituted acridines. tandfonline.com |
| Use of Reusable Catalysts | Employing heterogeneous catalysts that can be easily recovered and reused. | Fe3O4@Polyaniline-SO3H nanocomposite for acridinedione synthesis. mdpi.com |
| Use of Eco-Friendly Catalysts | Utilizing non-toxic and readily available catalysts. | KIO4 as a catalyst for N-alkyl acridine analogue synthesis. wisdomlib.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 9-substituted acridines with ZnCl2. researchgate.net |
Reaction Efficiency and Yield Enhancement Studies
Optimizing reaction conditions is essential for maximizing the efficiency and yield of this compound synthesis. Studies often involve a systematic investigation of various parameters, including the choice of catalyst, solvent, temperature, and reactant ratios.
For instance, in the synthesis of acridinedione derivatives, the use of a Fe3O4@Polyaniline-SO3H nanocomposite catalyst in aqueous ethanol resulted in excellent yields in a short reaction time. mdpi.com Similarly, a method for synthesizing N-alkyl acridine analogues using KIO4 as a catalyst reported high efficiency, with yields ranging from 85-92%. wisdomlib.org
The optimization of catalyst loading is a common strategy to enhance yield. In the gold-catalyzed synthesis of propargylamines, varying the catalyst loading of HAuCl4·3H2O showed that even low concentrations (1-5 mol%) could produce excellent results. mdpi.com The molar ratio of reactants is another critical factor. In the oxidation of benzyl alcohol, a molar ratio of 0.25:1 of substrate to oxidizing reagent (PCC supported on KSF) was found to be the most suitable. researchgate.net
Microwave-assisted synthesis has been shown to significantly improve reaction efficiency. The synthesis of 9-substituted acridines, which traditionally required long reaction times, was completed in just 5 minutes with good yields (60-80%) under microwave irradiation. researchgate.net
The following table presents data from studies focused on enhancing reaction efficiency and yield for acridine synthesis.
| Reaction | Catalyst/Reagent | Optimized Condition | Yield | Reference |
| Acridinedione Synthesis | Fe3O4@Polyaniline-SO3H | Aqueous ethanol, room temp | High to excellent | mdpi.com |
| N-Alkyl Acridine Analogue Synthesis | KIO4 | Solvent-free | 85-92% | wisdomlib.org |
| 9-Substituted Acridine Synthesis | Zinc Chloride | Microwave irradiation (5 min) | 60-80% | researchgate.net |
| 9-Substituted Acridine Synthesis | p-TSA | Solvent-free | Good | tandfonline.com |
| Propargylamine Synthesis (related MCR) | HAuCl4·3H2O | 1-5 mol% catalyst loading | Excellent | mdpi.com |
Advanced Purification and Isolation Techniques
The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a high-purity product. While traditional methods like recrystallization and column chromatography are widely used, advanced techniques may be necessary, especially for complex mixtures or to separate closely related isomers.
Column chromatography is a standard method for purification. In the synthesis of acridine compounds from o-aminobenzophenone and cyclohexanone, the product was purified by column chromatography using a petroleum ether and ethyl acetate eluent system. google.com In another example, the purification of acridine derivatives was achieved by column chromatography on neutral aluminum oxide, eluting with dichloromethane (B109758) and 1% methanol. nih.gov
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of compounds, particularly for resolving positional isomers which can be challenging to separate by other means. vulcanchem.com The purification of some acridine derivatives has been successfully carried out using HPLC. nih.gov
In some cases, non-chromatographic methods can be employed for purification, which are often more scalable and cost-effective. One study on the synthesis of N-substituted acridine analogues highlights the ease of product isolation and purification through such methods. wisdomlib.org
The choice of purification technique depends on the specific properties of the compound and the impurities present in the reaction mixture.
Comprehensive Spectroscopic and Structural Elucidation of 9 Benzyl 2 Methylacridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each proton and carbon atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 9-Benzyl-2-methylacridine is anticipated to display a series of distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The expected chemical shifts are influenced by the electronic environment of the protons, including shielding and deshielding effects from the aromatic rings and substituents.
The protons of the acridine (B1665455) core are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The presence of the electron-donating methyl group at the C-2 position would slightly shield the adjacent protons, causing them to resonate at a slightly lower chemical shift compared to the unsubstituted acridine. The protons on the benzyl (B1604629) group will also produce characteristic signals. The benzylic methylene (B1212753) protons (CH₂) are expected to appear as a singlet around δ 4.5 - 5.0 ppm, shifted downfield due to the influence of the adjacent aromatic acridine system. The five protons of the phenyl ring of the benzyl group would likely appear as a multiplet in the range of δ 7.2 - 7.5 ppm. The methyl group protons at the C-2 position of the acridine ring would give a characteristic singlet at approximately δ 2.3 - 2.5 ppm.
For a closely related isomer, Acridin-9-yl-(2-methylbenzyl)-amine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the benzylic protons at δ 4.94 ppm and a singlet for the methyl protons at δ 2.25 ppm. mdpi.com The aromatic protons appear as multiplets in the range of δ 7.21-8.04 ppm. mdpi.com This data supports the predicted chemical shift ranges for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.5 | Multiplet | 7H | Acridine-H |
| ~7.4 - 7.2 | Multiplet | 5H | Benzyl-H (phenyl) |
| ~4.9 | Singlet | 2H | Benzyl-CH₂ |
| ~2.4 | Singlet | 3H | Acridine-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals.
The carbon atoms of the acridine and benzyl aromatic rings are expected to resonate in the downfield region of the spectrum, typically between δ 115 and 150 ppm. Quaternary carbons, such as C-9 and the carbon atoms at the fusion of the rings, will generally show weaker signals. The C-2 carbon bearing the methyl group is expected to be shifted downfield compared to the unsubstituted C-2. The benzylic methylene carbon (CH₂) signal is anticipated to appear around δ 50 - 55 ppm. The methyl carbon of the 2-methyl group would resonate in the aliphatic region, likely around δ 19 - 22 ppm.
For the related compound Acridin-9-yl-(2-methylbenzyl)-amine, the ¹³C NMR spectrum shows the benzylic carbon at δ 52.99 ppm and the methyl carbon at δ 19.19 ppm. mdpi.com The aromatic carbons resonate in the range of δ 116.35 - 151.90 ppm. mdpi.com These values provide a strong basis for the assignment of the ¹³C NMR spectrum of this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 - 148 | C-9 and other quaternary acridine carbons |
| ~140 - 115 | Aromatic carbons (Acridine and Benzyl) |
| ~53 | Benzyl-CH₂ |
| ~20 | Acridine-CH₃ |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides the exact mass, which can be used to confirm the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is expected to provide the exact mass of the [M+H]⁺ ion of this compound, which has a molecular formula of C₂₁H₁₇N. The calculated exact mass for this ion would be used to confirm the elemental composition, providing a high degree of confidence in the compound's identity. For instance, HRMS analysis of related acridine derivatives has been successfully used to confirm their molecular formulas. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and high molecular weight compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. For the structural isomer Acridin-9-yl-(2-methylbenzyl)-amine, the ESI-MS spectrum shows the [M+H]⁺ ion at m/z = 299. mdpi.com A similar result would be anticipated for this compound, confirming its molecular weight of 298.38 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
| ESI-MS | [M+H]⁺ | 299 |
| HRMS | [M+H]⁺ | Calculated exact mass for C₂₁H₁₈N⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the acridine and benzyl aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. C-H bending vibrations will also be present in the fingerprint region (below 1400 cm⁻¹). The presence of these characteristic bands would confirm the presence of the aromatic rings, and the alkyl substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
The electronic absorption properties of this compound and related acridine derivatives are characterized by intense absorption bands in the ultraviolet (UV) region and, in some cases, extending into the visible part of the spectrum. These absorptions arise from π → π* and n → π* electronic transitions within the acridine chromophore. The specific wavelengths and intensities of these absorptions are influenced by the nature and position of substituents on the acridine ring system.
In a general sense, the UV-Vis spectra of acridine derivatives display characteristic bands. For instance, benzene (B151609), a fundamental aromatic component, shows strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. msu.edu The fusion of benzene rings to form the acridine structure, along with the presence of the nitrogen heteroatom, leads to a more complex spectrum with absorptions shifted to longer wavelengths.
For substituted acridines, the electronic transitions are sensitive to the electronic effects of the substituents. The introduction of a methyl group at the 2-position and a benzyl group at the 9-position in this compound is expected to cause shifts in the absorption maxima compared to the parent acridine molecule. The absorption spectra of various acridine-thiosemicarbazone derivatives, for example, show absorption bands in the 300–500 nm region. mdpi.com
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. Strong absorptions, such as π → π* transitions, typically have high ε values, while weaker absorptions, like n → π* transitions, have significantly lower values. msu.edu For example, the π → π* transition in an unsaturated ketone can have an ε of 18,000, while the n → π* transition is around 100. msu.edu
A study on (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, which share the acridine core, reported binding constants with calf thymus DNA ranging from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating significant interaction that can be monitored by changes in the UV-Vis spectrum. mdpi.com Such interactions, often involving hyperchromic (increased absorption) or hypochromic (decreased absorption) effects, highlight the utility of UV-Vis spectroscopy in studying the binding of acridine derivatives to biological macromolecules. mdpi.com
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Benzene | ~180, ~200, 254 | >65,000, 8,000, 240 | Not Specified |
| Unsaturated Ketone | 242 (π → π), ~300 (n → π) | 18,000, 100 | Not Specified |
| Acridine-thiosemicarbazone derivatives | 300-500 | Not Specified | Not Specified |
X-ray Crystallography for Three-Dimensional Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules.
For acridine derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures. A study on 9-benzyl-10-methylacridinium trifluoromethanesulfonate (B1224126), a closely related compound, revealed its crystal structure. researchgate.net The analysis showed that the acridine and benzene ring systems are oriented at a dihedral angle of 76.8(1)° with respect to each other. researchgate.net The crystal packing is stabilized by various non-covalent interactions, including C–H···O, C–H···π, C–F···π, and S–O···π interactions. researchgate.net
The crystal data for 9-benzyl-10-methylacridinium trifluoromethanesulfonate was reported as follows: the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 14.6211 (7) Å, b = 8.2514 (2) Å, c = 17.2900 (8) Å, and β = 107.707 (5)°. researchgate.net The unit cell volume is 1987.12 (15) ų, and there are four molecules (Z=4) per unit cell. researchgate.net Such detailed structural information is vital for understanding how these molecules pack in the solid state and for interpreting their other physicochemical properties.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (Acridine-Benzene) |
| 9-Benzyl-10-methylacridinium trifluoromethanesulfonate | Monoclinic | P2₁/n | a = 14.6211(7) Å, b = 8.2514(2) Å, c = 17.2900(8) Å, β = 107.707(5)° | 76.8(1)° |
Fluorescence Spectroscopy for Photophysical Response Evaluation
Fluorescence spectroscopy is a sensitive technique used to study the emission of light from molecules that have absorbed light. This method provides insights into the electronic structure, conformation, and environment of fluorescent molecules (fluorophores).
Acridine derivatives are well-known for their fluorescent properties. The fluorescence of these compounds is characterized by their emission spectra, quantum yields, and fluorescence lifetimes. For instance, a study on 9-benzyl-10-methylacridinium iodide reported a chemiluminescence emission with a peak at 415 nm, which corresponds to the fluorescence of 10-methylacridone, the emitting species in that reaction. oup.com
The fluorescence properties of acridines can be modulated by their substituents and their interaction with the environment. For example, the fluorescence of some acridine derivatives is known to be quenched or enhanced upon binding to DNA. mdpi.com In a study of acridine-thiosemicarbazone derivatives, quenching constants upon interaction with calf thymus DNA ranged from -0.2 × 10⁴ to 2.18 × 10⁴ M⁻¹. mdpi.com
The fluorescence lifetime, the average time a molecule remains in the excited state before returning to the ground state, is another important parameter. Some 9,10-dimethylacridinium derivatives have been reported to have long fluorescence lifetimes of 25 to 30 ns, which is advantageous for certain bio-assays, as it can improve the signal-to-noise ratio. google.com In contrast, 9-aminoacridines typically have shorter fluorescence lifetimes of around 15 to 17 ns. google.com
| Compound/Derivative Family | Emission λmax (nm) | Fluorescence Lifetime (ns) | Quenching Constants with ctDNA (M⁻¹) |
| 10-Methylacridone (from 9-benzyl-10-methylacridinium iodide chemiluminescence) | 415 | Not Specified | Not Applicable |
| Acridine-thiosemicarbazone derivatives | Not Specified | Not Specified | -0.2 × 10⁴ to 2.18 × 10⁴ |
| 9,10-Dimethylacridinium derivatives | 460, 490 | 25-30 | Not Specified |
| 9-Aminoacridines | Not Specified | ~15-17 | Not Specified |
Circular Dichroism (CD) Spectroscopy for Chiral Interactions
Circular dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org It is a powerful tool for studying the structure of optically active substances, including proteins, nucleic acids, and chiral small molecules. libretexts.orgnih.gov
For a molecule like this compound, which is not inherently chiral, CD spectroscopy would typically not show a signal. However, CD can be used to investigate its interactions with chiral macromolecules, such as DNA. When a small, achiral molecule binds to a chiral macromolecule, an induced circular dichroism (ICD) signal can be observed in the absorption bands of the small molecule. This ICD signal provides information about the binding mode and the chiral environment experienced by the bound molecule.
The interaction of various acridine derivatives with DNA has been studied using CD spectroscopy. For example, the binding of some acridines to G-quadruplex DNA has been shown to induce structural changes that can be monitored by CD. mdpi.com These studies help in understanding how these molecules intercalate or bind to the grooves of the DNA helix, which is often related to their biological activity.
The application of CD spectroscopy in drug-DNA interaction studies can reveal details about the conformational changes in both the drug and the macromolecule upon binding. creative-proteomics.com For instance, changes in the CD spectrum of DNA upon addition of an acridine derivative can indicate the extent of intercalation and its effect on the DNA secondary structure. creative-proteomics.com
| Interaction System | Spectroscopic Observation | Information Gained |
| Achiral Acridine Derivative + Chiral Macromolecule (e.g., DNA) | Induced Circular Dichroism (ICD) in the acridine's absorption bands | Binding mode, chiral environment of the bound acridine |
| Acridine Derivative + G-quadruplex DNA | Changes in the CD spectrum of the DNA | Structural stabilization and conformational changes of the DNA |
Theoretical and Computational Investigations of 9 Benzyl 2 Methylacridine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to determine the electronic structure and energy of a system, providing a basis for assessing its reactivity and stability. These calculations have been successfully applied to various acridine (B1665455) derivatives to elucidate their physicochemical properties.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to further quantify reactivity.
For 9-Benzyl-2-methylacridine, a DFT calculation would reveal the spatial distribution and energy levels of these orbitals. The analysis would likely show the HOMO density concentrated on the electron-rich acridine ring system, while the LUMO might be distributed across the fused aromatic structure.
Illustrative Data: Quantum Chemical Descriptors for this compound This table presents hypothetical, yet representative, data that would be generated from a DFT analysis.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 2.15 |
| Electronegativity | χ | (I + A) / 2 | 4.00 |
| Chemical Hardness | η | (I - A) / 2 | 1.85 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.32 |
Molecular Geometry Optimization and Stability Assessments
Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that calculates the molecule's energy at various conformations to find the one with the minimum potential energy. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Stability is confirmed by performing a vibrational frequency analysis. If all calculated vibrational frequencies are positive (real), the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of imaginary frequencies would indicate a transition state or a less stable conformation.
Molecular Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or a nucleic acid. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Enzyme Binding Affinities (e.g., Topoisomerases, Phosphodiesterases)
Acridine derivatives are well-known for their interactions with various enzymes. Molecular docking can be used to investigate the binding of this compound to the active sites of enzymes implicated in cancer, such as topoisomerases and phosphodiesterases. For instance, studies on novel 9-benzylaminoacridine derivatives have shown them to be dual inhibitors of Topoisomerase II and Phosphodiesterase 5 (PDE5).
A docking simulation places the this compound molecule into the binding pocket of a target enzyme whose crystal structure is known (e.g., from the Protein Data Bank). A scoring function then estimates the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
Illustrative Data: Docking Scores for this compound with Target Enzymes This table presents hypothetical binding affinities that could be obtained from docking simulations.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Topoisomerase IIα | 1QZR | -9.5 | Asp479, Ser480, Arg484 |
| Phosphodiesterase 5A | 1XOS | -8.8 | Gln817, Phe820, Val782 |
Modeling of DNA/RNA Intercalation and Groove Binding
The planar aromatic structure of the acridine core allows it to intercalate between the base pairs of DNA and RNA. This interaction can disrupt DNA replication and transcription, forming the basis of the anticancer activity of many acridine compounds.
Computational models can simulate this process. Docking this compound with a DNA or RNA duplex can predict whether it favors intercalation or binding to the major or minor groove. The benzyl (B1604629) and methyl groups would influence the binding mode and stability. The benzyl group could potentially lie within a groove, providing additional stabilizing interactions, while the planar acridine ring sits (B43327) between the base pairs. These studies help elucidate the structural basis for the compound's potential genotoxicity and therapeutic effects.
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the receptor, as well as the stability of their interaction.
For the this compound-protein complex, an MD simulation would start with the best-docked pose and simulate its movement in a solvated, physiological environment. The simulation can confirm the stability of the binding mode predicted by docking. Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
Conformational Changes: To observe how the ligand and protein adapt to each other, which is crucial for understanding induced-fit binding.
These simulations provide a more realistic and detailed understanding of the binding event, complementing the predictions from quantum chemical and molecular docking studies.
In Silico Structure-Activity Relationship (SAR) Derivations
In silico structure-activity relationship (SAR) studies are pivotal in modern drug discovery, employing computational methods to correlate the chemical structure of compounds with their biological activities. These approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, enable the rational design of more potent and selective molecules. For acridine derivatives, such as this compound, these computational tools help to elucidate the structural features essential for their biological effects.
The general approach for developing a QSAR model involves compiling a dataset of structurally related compounds with their measured biological activities, calculating molecular descriptors, and then establishing a mathematical relationship between these descriptors and the activity. ajsp.netumich.edu The predictive power of the resulting model is then validated to ensure its reliability for designing new compounds with enhanced activity. ajsp.net
While specific in silico SAR studies for this compound are not extensively detailed in the public domain, the principles can be illustrated by examining the experimentally determined activities of closely related 9-benzylaminoacridine derivatives. These compounds have been evaluated for their inhibitory effects on enzymes like Phosphodiesterase 5 (PDE5) and their cytotoxic activity against cancer cell lines, providing a basis for deriving SAR insights that could inform future computational models. Current time information in Rome, IT.
A study on a series of 9-benzylaminoacridine derivatives revealed important structural determinants for their biological activity. Current time information in Rome, IT. The core structure consists of a 9-aminoacridine (B1665356) scaffold connected to a benzyl group. Modifications on both the acridine ring and the benzyl moiety have been shown to significantly impact their potency.
Influence of Substituents on the Benzyl Ring:
The nature and position of substituents on the benzyl ring play a critical role in modulating the inhibitory activity of these compounds. An analysis of derivatives tested against PDE5A reveals key SAR trends. Current time information in Rome, IT.
For instance, monosubstitution on the phenyl ring with electron-donating groups like a methyl group was investigated. The position of this substitution (ortho, meta, or para) influences the compound's potency. Current time information in Rome, IT. Similarly, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), and their position on the benzyl ring leads to variations in biological activity. Current time information in Rome, IT. The presence of ortho- and/or para-fluorinated benzyl groups at the ninth position of the acridine core is a notable feature in many potent growth inhibitors. Current time information in Rome, IT.
The table below summarizes the PDE5A inhibitory activity for a selection of 9-benzylaminoacridine derivatives, highlighting the impact of substitutions on the benzyl ring.
| Compound | Benzyl Ring Substituent | % Inhibition at 10 µM | IC₅₀ (µM) |
| 1 | Unsubstituted | 61.30% | 9.33 |
| 2 | 2-Methyl | 68.60% | 1.83 |
| 3 | 3-Methyl | 73.20% | 1.25 |
| 4 | 4-Methyl | 77.30% | 0.98 |
| 8 | 2,4-Difluoro | 80.40% | 0.49 |
| 10 | 4-Fluoro | 78.40% | 0.81 |
| 11 | 2-Chloro | 75.30% | 1.12 |
| 12 | 3-Chloro | 81.10% | 0.42 |
| 13 | 4-Chloro | 79.20% | 0.64 |
Data sourced from a study on novel 9-benzylaminoacridine derivatives. Current time information in Rome, IT.
From this data, a hypothetical QSAR model could be built. Descriptors such as hydrophobicity (LogP), electronic properties (Hammett constants), and steric parameters (molar refractivity) of the substituents would be calculated. A resulting QSAR equation might reveal, for example, that increased hydrophobicity at the para position and electron-withdrawing character at the meta position of the benzyl ring enhance PDE5A inhibition.
Influence of Substituents on the Acridine Ring:
Substitutions on the acridine nucleus itself also significantly affect the biological profile. A comparison of derivatives with different groups on the acridine ring provides further SAR insights.
The table below shows the cytotoxic activity of selected derivatives against the HCT-116 colon cancer cell line, illustrating the influence of acridine ring substitution in combination with benzyl ring modifications. Current time information in Rome, IT.
| Compound | Acridine Substituent | Benzyl Ring Substituent | IC₅₀ (µM) against HCT-116 |
| 1 | Unsubstituted | Unsubstituted | 11.21 |
| 8 | Unsubstituted | 2,4-Difluoro | 3.89 |
| 10 | Unsubstituted | 4-Fluoro | 3.96 |
| 11 | Unsubstituted | 2-Chloro | 4.12 |
| 21 | 2-Methoxy | 2,4-Difluoro | 3.65 |
| 28 | 2-Methoxy | 4-Fluoro | 2.54 |
| 29 | 2-Methoxy | 4-Chloro | 4.01 |
Data sourced from a study on novel 9-benzylaminoacridine derivatives. Current time information in Rome, IT.
These findings suggest that a 2-methoxy group on the acridine ring, combined with specific substitutions on the benzyl moiety (like a 4-fluoro group), can enhance cytotoxic potency. Current time information in Rome, IT. A computational approach like 3D-QSAR (e.g., CoMFA or CoMSIA) could be employed to build a model based on such data. This would involve aligning the compounds and calculating steric and electrostatic fields around them to visualize regions where bulky, electron-donating, or electron-withdrawing groups are favorable for activity. scirp.org
Molecular docking studies could further rationalize these SAR findings by simulating the binding of these acridine derivatives into the active site of their biological targets, such as topoisomerase II or PDE5. nih.govmdpi.com Such studies would reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity, thereby explaining why certain substitutions lead to higher potency. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data for the compound This compound to generate a detailed article that adheres to the requested outline.
Publicly accessible studies and databases lack specific experimental results for "this compound" concerning its DNA intercalation dynamics, G-quadruplex stabilization, or precise inhibitory activities against Topoisomerase I/II, Phosphodiesterase 5 (PDE5), and various kinases like MARK4.
While extensive research exists for structurally similar compounds, such as 9-benzylaminoacridine derivatives mdpi.comnih.gov, the strict requirement to focus solely on This compound prevents the inclusion of data from these related molecules. The biological and biochemical activities of acridine derivatives are highly sensitive to substitutions on the acridine core and at the 9-position, meaning data from analogues cannot be accurately extrapolated to the specified compound.
Therefore, a scientifically accurate article matching the detailed structure provided in the prompt cannot be generated at this time. Further experimental investigation of This compound would be required to populate the specified sections.
Investigation of Biological and Biochemical Activities of 9 Benzyl 2 Methylacridine
Cellular Response and Pathway Modulation
In Vitro Antiproliferative Activity against Cancer Cell Lines
The planar aromatic structure of acridine (B1665455) derivatives allows them to intercalate into DNA, a primary mechanism behind their potent antiproliferative properties. rsc.org This action can inhibit essential cellular processes like DNA replication and transcription by interfering with enzymes such as topoisomerases. nih.govacs.org
While data for 9-Benzyl-2-methylacridine is not specifically reported, studies on related compounds highlight the importance of the substitutions at the 2 and 9 positions of the acridine ring. For instance, a series of 2-methyl-9-substituted anilinoacridines were evaluated for their anti-proliferative activity against human small-cell lung carcinoma (A-549) and human breast cancer (MCF-7) cell lines. The results indicated that the cytotoxicity was more pronounced in the A-549 cell line compared to the MCF-7 cell line. nih.gov
In another comprehensive study, a series of 31 novel 9-benzylaminoacridine derivatives were synthesized and evaluated for their anticancer activity. nih.govmdpi.com Although these compounds feature a benzylamino linker rather than a direct benzyl (B1604629) group, the findings are instructive. Several of these derivatives exhibited significant growth inhibition against various cancer cell lines, with some showing potent activity against HCT-116 colorectal carcinoma cells. mdpi.comresearchgate.net For example, compounds with specific substitutions on the benzyl ring demonstrated IC₅₀ values in the low micromolar range against HCT-116 cells. researchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Acridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |
| 2-Methyl-9-substituted anilinoacridines | A-549 (Lung) | Cytotoxicity | More active vs. A-549 than MCF-7 | nih.gov |
| 2-Methyl-9-substituted anilinoacridines | MCF-7 (Breast) | Cytotoxicity | Less active vs. A-549 | nih.gov |
| 9-Benzylaminoacridine derivative 20b | HCT-116 (Colorectal) | IC₅₀ | 4.84 ± 0.05 µM | researchgate.net |
| 9-Benzylaminoacridine derivative 20a | HCT-116 (Colorectal) | IC₅₀ | 7.13 ± 0.24 µM | researchgate.net |
| Benzimidazole acridine derivative 136l | K562 (Leukemia) | IC₅₀ | 2.68 μM | rsc.org |
| Benzimidazole acridine derivative 136l | HepG-2 (Liver) | IC₅₀ | 8.11 μM | rsc.org |
Cell Cycle Progression Analysis
Acridine derivatives often exert their cytotoxic effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. This is frequently linked to their ability to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.govmdpi.com
Research on 9-benzylaminoacridine derivatives demonstrated significant effects on the cell cycle in HCT-116 colorectal cancer cells. mdpi.com Flow cytometry analysis revealed that these compounds could induce cell cycle arrest at different phases.
S Phase Arrest: A group of these derivatives caused an accumulation of cells in the S phase.
G2/M Phase Arrest: A larger group of the tested compounds induced cell cycle arrest in the G2/M phase.
Combined S and G2/M Arrest: Some derivatives led to an increase in the population of cells in both the S and G2/M phases. mdpi.com
This disruption of the cell cycle is a key mechanism contributing to the antiproliferative activity of this class of compounds. mdpi.com
Induction of Apoptosis Mechanisms
In addition to causing cell cycle arrest, many acridine-based compounds are known to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net The inhibition of topoisomerase II by these agents can lead to the formation of DNA double-strand breaks, which triggers apoptotic pathways. nih.govmdpi.com
Studies on 9-benzylaminoacridine derivatives confirmed their ability to induce apoptosis in HCT-116 cells. mdpi.com The extent of apoptosis induction varied among the different derivatives, with some compounds showing a significant increase in the apoptotic cell population (20%–50%), while others were moderate inducers (less than 20%). mdpi.com The induction of apoptosis is a critical endpoint for an effective anticancer agent, and the ability of these related acridine structures to trigger this process underscores their therapeutic potential.
Antimicrobial Efficacy Assessments
The acridine scaffold is historically significant for its antimicrobial properties, with derivatives being used as antibacterial and antimalarial agents. rsc.orgijcrt.org The planar structure allows for interaction with microbial DNA and essential enzymes, forming the basis of their antimicrobial action. nih.govmdpi.com
Antibacterial Spectrum and Potency
Acridine derivatives have demonstrated broad-spectrum antibacterial activity. rsc.org While specific data on this compound is not available, related compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. For example, various acridine derivatives have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. rsc.orgacs.org One study reported that synthesized 9-(2-chlorophenyl)acridine (B12283459) showed notable activity against several bacterial pathogens, including Salmonella typhi and Staphylococcus aureus. ijcrt.org The antibacterial efficacy is often linked to the molecule's ability to intercalate into bacterial DNA and the presence of specific substituents that enhance this interaction. ijcrt.orgmdpi.com
Antifungal Activity Evaluation
The antifungal potential of acridines is an area of growing interest, particularly due to the rise of drug-resistant fungal infections. nih.gov Acridine derivatives can inhibit fungal growth through various mechanisms, including the inhibition of fungal topoisomerases, which are structurally distinct enough from their human counterparts to allow for selective targeting. nih.govresearchgate.net
Studies on different acridine derivatives have confirmed their efficacy against pathogenic fungi.
Acridone (B373769) derivatives have shown inhibitory activity against Candida albicans and Candida glabrata. rsc.org
A derivative of 2-acridone carboxylic acid with a methyl group at the 2-position of the acridone ring showed slightly higher activity against Candida albicans compared to the reference drug Rivanol. rsc.org
Another study on an acridine derivative, Capridine β, found its antifungal activity against Candida strains to be dependent on its biotransformation within the fungal cells. mdpi.comnih.gov
Table 2: Antimicrobial Spectrum of Selected Acridine Derivative Classes
| Derivative Class | Target Organism | Type | Reference |
| 1,8-Dioxoacridine derivatives | E. coli, S. aureus | Bacterium | rsc.org |
| 9-(2-chlorophenyl)acridine | S. typhi, S. aureus | Bacterium | ijcrt.org |
| Acridine-peptide conjugates | C. albicans, E. coli, S. aureus | Fungus/Bacterium | acs.org |
| Acridone derivatives | C. albicans, C. glabrata | Fungus | rsc.org |
| 2-Methyl-acridone derivative | C. albicans | Fungus | rsc.org |
| Bis-acridine derivatives | P. falciparum (Malaria) | Protozoan | nih.govresearchgate.net |
| Bis-acridine derivatives | T. brucei (Trypanosomiasis) | Protozoan | nih.govresearchgate.net |
| 2-Methoxyacridine derivatives | L. infantum (Leishmaniasis) | Protozoan | asm.org |
Antiparasitic Activity against Protozoa
Acridine-based compounds have a long history in the fight against parasitic diseases, most notably malaria. openmedicinalchemistryjournal.comsemanticscholar.org The ability of the acridine ring to interfere with parasitic DNA and other metabolic pathways makes it a valuable scaffold for developing antiparasitic agents. nih.govasm.org
Numerous studies have demonstrated the efficacy of acridine derivatives against a variety of protozoan parasites:
Plasmodium: Since the development of the antimalarial drug quinacrine, many acridine derivatives have been explored. Bis-acridines, which contain two acridine rings, have shown potent, nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net
Leishmania: Various 9-aminoacridine (B1665356) derivatives have been investigated for their action against Leishmania parasites. Several compounds from the 2-methoxyacridine series demonstrated strong in vitro activity against Leishmania infantum, the causative agent of visceral leishmaniasis. asm.org
Trypanosoma: Acridine derivatives, including bis-acridines, have also shown efficacy against Trypanosoma brucei, the parasite that causes African trypanosomiasis (sleeping sickness). nih.govresearchgate.net
Antiviral Activity Investigations
A thorough search of scientific databases and research articles yielded no specific studies investigating the antiviral properties of this compound. While the broader class of acridine derivatives has been a subject of interest in antiviral research, with some demonstrating activity against various viruses, data pertaining exclusively to the 9-benzyl-2-methyl substituted variant is absent. researchgate.netnih.gov Consequently, there is no available information on its efficacy, spectrum of activity, or mechanism of action against any viral pathogens.
Anti-inflammatory and Analgesic Property Research
There is a notable absence of published research on the anti-inflammatory and analgesic properties of this compound. While patents and studies mention related acridine compounds in the context of inflammation, specific experimental data, such as IC50 values or results from in vivo models for this compound, could not be located. google.comnih.govnih.govmdpi.com Therefore, its potential as an anti-inflammatory or analgesic agent remains uninvestigated.
Antioxidant Activity Profiling
No dedicated studies on the antioxidant activity profile of this compound were identified in the available scientific literature. Research into the antioxidant capabilities of acridine derivatives is not as extensive as other biological activities, and no specific data regarding the ability of this compound to scavenge free radicals or inhibit oxidative processes has been published.
Advanced Research Applications and Future Directions for 9 Benzyl 2 Methylacridine
Development as Fluorescent Probes and Imaging Agents
The inherent photophysical properties of the acridine (B1665455) scaffold make it a prime candidate for the development of fluorescent probes and bioimaging agents. Acridine derivatives have been successfully utilized as fluorescent sensors for various analytes and biological processes. semanticscholar.org The fluorescence of these compounds is often sensitive to the local environment, including polarity, pH, and the presence of specific ions or molecules.
Research into hexahydroacridine-1,8-dione derivatives has shown that they possess high fluorescence efficiency. hilarispublisher.com Furthermore, introducing substituents to the nitrogen atom of the acridine ring has been found to enhance this fluorescence. hilarispublisher.com Based on these findings, 9-Benzyl-2-methylacridine could be explored for similar applications. The benzyl (B1604629) group at the 9-position and the methyl group at the 2-position may modulate the electronic distribution and steric hindrance of the molecule, potentially leading to favorable shifts in its absorption and emission spectra.
Future research could focus on synthesizing and characterizing the photoluminescent properties of this compound. Investigations would determine its quantum yield, Stokes shift, and sensitivity to different biological analytes. For instance, acridone-based probes have been specifically designed to react with nitric oxide (NO), resulting in a significant increase in fluorescence intensity, enabling the detection of NO in living cells. nih.gov Similar strategies could be adapted for this compound to create targeted probes for specific cellular components or signaling molecules.
Table 1: Potential Photophysical Properties for Investigation in Acridine-Based Probes
| Property | Description | Potential Application for this compound |
| Quantum Yield | The efficiency of converting absorbed light into emitted light. | High quantum yield is desirable for bright, sensitive probes. |
| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A large Stokes shift minimizes self-quenching and improves signal-to-noise ratio. |
| Photostability | Resistance to photochemical degradation upon exposure to light. | High photostability allows for longer imaging times and more reliable data. |
| Solvatochromism | The shift in absorption or emission spectra with solvent polarity. | Can be exploited to probe the polarity of microenvironments within cells. |
| Analyte Specificity | The ability to selectively bind to and signal the presence of a target molecule. | Functionalization could allow for specific detection of ions, reactive oxygen species, or biomolecules. |
Exploration in Organic Electronic Materials Science
The planar, conjugated structure of the acridine ring system is a key feature for its potential use in organic electronic materials. Such polycyclic aromatic compounds are often investigated as organic semiconductors, with applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The ability to transport charge carriers (electrons or holes) through π-π stacking interactions between adjacent molecules is fundamental to these applications.
The specific substitutions on this compound could influence its solid-state packing and electronic properties. The benzyl group may affect intermolecular stacking, while the methyl group can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO). The design of new organic electronic materials often involves a delicate balance between processability, stability, and electronic performance. The investigation of this compound would involve synthesizing high-purity samples and evaluating their performance in electronic devices. Theoretical calculations could also be employed to predict its charge transport properties and guide experimental work.
Catalytic Roles in Organic Synthesis
Acridine derivatives have emerged as powerful organocatalysts, particularly in the field of photoredox catalysis. When irradiated with visible light, certain acridinium (B8443388) salts can facilitate a variety of chemical transformations through single-electron transfer (SET) pathways. For example, 9-aryl-10-methylacridinium ions have been shown to be highly effective photoredox catalysts for reactions such as C-H activation, oxygenation, and trifluoromethylation. acs.org
The mechanism often involves the photoexcited acridinium catalyst oxidizing a substrate to generate a radical cation, which then undergoes further reaction. The reduced acridine catalyst is subsequently regenerated in the catalytic cycle. Dihydroacridine derivatives, such as 9,10-dihydro-10-methylacridine, have also been used as stoichiometric reductants in photocatalytic reactions. nih.govacs.org
Given this precedent, this compound could be a precursor to a novel photoredox catalyst. Conversion to its corresponding N-alkylated acridinium salt could yield a catalyst whose redox potential and photophysical properties are tuned by the 2-methyl and 9-benzyl substituents. Research in this area would involve synthesizing the acridinium catalyst and testing its efficacy in a range of known photoredox reactions to establish its catalytic potential and reaction scope.
Strategies for Rational Design and Lead Optimization
Rational design and lead optimization are critical processes in drug discovery where a promising compound (a "hit" or "lead") is systematically modified to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones. danaher.com The acridine scaffold is a well-established starting point for such efforts, having been the basis for numerous bioactive compounds. nih.gov
For this compound, a rational design strategy would leverage structure-activity relationship (SAR) studies. This involves synthesizing a series of analogues where the benzyl and methyl groups are modified or replaced, and then evaluating how these changes affect a specific biological activity. For example, in the development of antimalarial acridones, optimizing the length and nature of an alkyl side chain led to compounds with picomolar potency. nih.gov Similarly, studies on 9-benzylacridine derivatives have been conducted to explore their biological activities. mdpi.com
Lead optimization for a compound like this compound would involve:
Hit Identification: Establishing an initial biological activity for the compound.
SAR Exploration: Synthesizing analogues by modifying the benzyl ring (e.g., adding electron-donating or-withdrawing groups), altering the linker to the acridine core, and changing the position or nature of the methyl group.
Property Profiling: Evaluating the synthesized analogues for potency, selectivity, and key pharmacokinetic properties like solubility and metabolic stability. danaher.com
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling would be invaluable tools in this process, helping to predict the activity of new designs before their synthesis.
Integration into Combinatorial Chemistry Libraries and High-Throughput Screening
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be tested for biological activity using high-throughput screening (HTS). The acridine scaffold is well-suited for this approach due to the existence of robust synthetic routes that allow for diverse substitutions at various positions. nih.gov
Integrating this compound into such a library would involve using it as a core scaffold. Diverse building blocks could be introduced, particularly by varying the benzyl group at position 9 or by further functionalizing the acridine core. HTS has been successfully used to discover novel acridine-based inhibitors for various biological targets. For example, an HTS campaign identified a 1,8-acridinedione derivative as a novel inhibitor of the GCN5 histone acetyltransferase. nih.gov Similarly, screening identified acridine derivatives that inhibit the IRE1α-XBP1 pathway, which is relevant in multiple myeloma. uiowa.edu A library based on the this compound scaffold could be screened against a wide array of enzymes, receptors, and whole-cell assays to uncover new and unexpected biological activities.
Exploration of Novel Acridine Scaffold Modifications and Hybrid Compounds
Beyond simple substitution, the core acridine structure itself can be modified to create novel chemical entities with unique properties. Researchers have explored aza-acridines (where a carbon atom in a benzene (B151609) ring is replaced by nitrogen), bis-acridines (two acridine units linked together), and other fused systems. hilarispublisher.commdpi.commdpi.com These modifications can profoundly alter the shape, electronic properties, and biological activity of the parent molecule.
Another powerful strategy is the creation of hybrid compounds, where the acridine scaffold is covalently linked to another distinct pharmacophore. nih.govrsc.org This approach aims to combine the properties of both moieties or to target multiple biological pathways simultaneously. For instance, hybrids of acridine and cyclic imides have been synthesized and evaluated for anticancer activity. researchgate.net
Future research on this compound could explore:
Scaffold Isomers: Synthesizing and evaluating isomers like benzo[c]acridine derivatives. nih.gov
Bis-acridines: Creating dimeric structures based on the this compound unit, which could enhance DNA binding or lead to new mechanisms of action.
Hybrid Molecules: Conjugating this compound to other bioactive scaffolds, such as those found in existing drugs or natural products, to create novel hybrid therapeutics.
Table 2: Examples of Acridine Modifications and Hybrids
| Modification Type | Example from Literature | Potential Application |
| Aza-acridine | Amino-substituted aza-acridones mdpi.com | Modulate electronic properties and stability. |
| Bis-acridine | Dimeric acridines linked by aliphatic chains hilarispublisher.com | Enhanced DNA binding, potential for multi-drug resistance reversal. |
| Acridine-Isoxazole Hybrid | 3-(Acridin-9-yl)-5-phenylisoxazole nih.gov | Creation of novel photochemical properties and anticancer activity. |
| Acridine-Imide Hybrid | 2-(2-methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione researchgate.net | Development of new anticancer agents. |
Comparative Analysis with Other Bioactive Heterocyclic Systems
To fully understand the potential of this compound, it is useful to compare its properties with those of other well-known bioactive heterocyclic systems. Key comparators include quinoline, phenanthridine, and carbazole (B46965).
Quinoline: A bicyclic heterocycle that is a core component of many antimalarial drugs. Like acridine, its planar structure is key to its bioactivity, but it is a smaller system.
Phenanthridine: An isomer of benzoquinoline, it shares the same tricyclic framework as acridine but with a different arrangement of the nitrogen atom. doi.org Phenanthridine derivatives also exhibit a broad range of biological activities, including anticancer and antibacterial effects. nih.gov A comparative study could reveal subtle differences in DNA intercalation, enzyme inhibition, or cell permeability that arise from the different nitrogen placement.
Carbazole: Another tricyclic system, but with a five-membered nitrogen-containing ring. Carbazole derivatives are known for their excellent photophysical properties and are widely used in organic electronics. Comparing the electronic and charge-transport properties of this compound with a similarly substituted carbazole could highlight the specific contribution of the acridine core.
This comparative analysis, combining experimental data with theoretical calculations, would help to position this compound within the broader landscape of heterocyclic chemistry and guide the strategic focus of its future development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
